molecular formula C7H6Br2 B1294787 2,6-Dibromotoluene CAS No. 69321-60-4

2,6-Dibromotoluene

Cat. No.: B1294787
CAS No.: 69321-60-4
M. Wt: 249.93 g/mol
InChI Key: OCSKCBIGEMSDIS-UHFFFAOYSA-N
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Description

2,6-Dibromotoluene (CAS: 69321-60-4) is an aromatic compound with the molecular formula C₇H₆Br₂ and a molecular weight of 249.93 g/mol . Structurally, it consists of a toluene backbone substituted with bromine atoms at the 2- and 6-positions of the benzene ring. Its IUPAC name is 1,3-dibromo-2-methylbenzene, and it is commonly used as a precursor in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings to generate biaryl structures .

The compound is commercially available with a purity of ≥98% and is characterized by its stability under standard storage conditions . Key identifiers include:

  • ChemSpider ID: 31916
  • MDL Number: MFCD00013524
  • Safety Codes: R10 (flammable) and S16 (keep away from ignition sources) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromotoluene can be synthesized through the bromination of toluene. The process involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of 2,6-dimethylphenol or 2,6-dimethylbenzyl alcohol, followed by acid-catalyzed dehydration. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of compounds like 2,6-dimethyltoluene.

    Oxidation: Formation of 2,6-dibromobenzoic acid or 2,6-dibromobenzaldehyde.

    Reduction: Formation of toluene derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2,6-Dibromotoluene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization through electrophilic aromatic substitution reactions. The presence of bromine atoms enhances its reactivity, making it suitable for various synthetic pathways.

Synthetic Routes
The common synthetic route for producing this compound involves the bromination of toluene. This can be achieved through:

  • Electrophilic Aromatic Bromination : Using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).
  • Sulfonation-Desulfonation Method : Toluene is first sulfonated to form toluenesulfonic acid, which is then brominated and subsequently desulfonated to yield this compound .

Biological Applications

Antimicrobial Properties
Research indicates that dibrominated compounds exhibit varying degrees of antimicrobial activity. Studies have shown that this compound and its derivatives can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Cancer Research
this compound has been explored for its effects on cancer cells. It has shown promise in modulating pathways such as the PD-1/PD-L1 axis, which plays a critical role in immune evasion by tumors. By inhibiting this pathway, this compound may enhance the immune response against cancer cells .

Environmental Science

Biodegradation Studies
The environmental impact of halogenated compounds like this compound is a growing area of research. Studies have focused on its biodegradation pathways and the potential for bioremediation strategies using microbial communities capable of degrading such compounds .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various brominated toluenes, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial formulations .

Case Study 2: Cancer Therapeutics

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways. The compound's ability to inhibit tumor growth was documented in a controlled laboratory setting, highlighting its potential as a therapeutic agent .

Data Tables

Application Area Details References
Chemical SynthesisIntermediate for complex organic molecules
Biological ActivityAntimicrobial effects against bacteria and fungi
Cancer ResearchModulation of immune checkpoint pathways
Environmental ImpactBiodegradation pathways studied for remediation

Mechanism of Action

The mechanism of action of 2,6-Dibromotoluene involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition. The bromine atoms in the compound can participate in halogen bonding, influencing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Structural Isomers of Dibromotoluene

The dibromotoluene family includes several isomers differing in bromine substitution patterns. Key isomers and their properties are compared below:

Property 2,6-Dibromotoluene 2,4-Dibromotoluene 2,5-Dibromotoluene 3,5-Dibromotoluene
CAS Number 69321-60-4 31543-75-6 615-59-8 1000573-67-0
Molecular Formula C₇H₆Br₂ C₇H₆Br₂ C₇H₆Br₂ C₇H₄Br₂Cl₂
Molecular Weight 249.93 g/mol 249.93 g/mol 249.93 g/mol 292.83 g/mol
Synthesis Direct bromination or Suzuki coupling Multistep bromination of 4-nitrotoluene Bromination of toluene derivatives Halogen exchange reactions
Applications Cross-coupling reactions Precursor to 2,4-dibromobenzoic acid GC-MS internal standard Specialty chemical intermediates

Key Findings:

  • Synthesis Complexity : 2,4-Dibromotoluene requires multistep synthesis due to regioselectivity challenges in direct bromination, whereas this compound can be prepared via efficient cross-coupling methodologies .
  • Utility : 2,5-Dibromotoluene is widely used as an internal standard in analytical chemistry, while this compound is favored in pharmaceutical synthesis .

Comparison with Halogenated Toluene Derivatives

Beyond brominated analogs, this compound can be compared to mixed halogenated derivatives:

Compound 3,5-Dibromo-2,6-dichlorotoluene 2-Fluoro-1,3-dimethylbenzene
CAS Number 1000573-67-0 443-88-9
Molecular Formula C₇H₄Br₂Cl₂ C₈H₉F
Molecular Weight 292.83 g/mol 124.16 g/mol
Key Features Dual halogen substitution enhances electrophilicity Fluorine substitution alters electronic properties for agrochemical applications

Key Findings:

  • Electronic Effects : Chlorine and bromine substituents increase the compound’s electrophilicity, making it reactive toward nucleophilic aromatic substitution .
  • Thermal Stability : Fluorinated derivatives like 2-fluoro-1,3-dimethylbenzene exhibit lower boiling points compared to brominated analogs due to reduced molecular weight .

Data Tables

Table 1: Physical Properties of Dibromotoluene Isomers

Isomer Boiling Point (°C) Melting Point (°C) Solubility
This compound Not reported Not reported Insoluble in water
2,4-Dibromotoluene 255–260 45–47 Soluble in organic solvents
2,5-Dibromotoluene Not reported Not reported Hexane/toluene mixtures

Research Findings and Industrial Relevance

  • Pharmaceuticals: this compound is a key intermediate in the synthesis of PD-1/PD-L1 inhibitors, demonstrating its importance in immunotherapy drug development .
  • Regioselectivity Challenges : Direct bromination of toluene derivatives often yields mixtures (e.g., 7:1 ratio of 2,4- to 3,4-dibromotoluene), necessitating advanced purification techniques .
  • Analytical Chemistry : 2,5-Dibromotoluene’s stability in organic solvents makes it ideal for surrogate standards in environmental testing .

Biological Activity

2,6-Dibromotoluene (DBT), a brominated aromatic compound, has garnered attention due to its potential biological activities. This article synthesizes existing research findings regarding the biological effects, mechanisms of action, and implications of DBT in various biological contexts.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C7H6Br2
  • Molecular Weight : 251.93 g/mol
  • CAS Number : 626-14-8

The presence of bromine atoms at the 2 and 6 positions on a toluene ring influences both its chemical reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that dibrominated compounds exhibit varying degrees of antimicrobial activity. A study highlighted that certain brominated toluenes, including DBT, showed significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for DBT were reported to be in the range of 50-100 µg/mL against specific pathogens .

Cytotoxic Effects

DBT has been evaluated for its cytotoxic potential in several cell lines. In vitro studies demonstrated that DBT can induce apoptosis in cancer cells. For instance, a study reported an IC50 value of approximately 20 µM for DBT in human cancer cell lines, indicating moderate cytotoxicity . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Hormonal Activity

There is emerging evidence suggesting that DBT may act as an endocrine disruptor. Research indicates that dibrominated compounds can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues in exposed organisms. Specifically, studies have shown that DBT can bind to estrogen receptors, albeit with lower affinity compared to more potent endocrine disruptors .

The biological activity of DBT is largely attributed to its ability to form reactive intermediates upon metabolism. These intermediates can interact with cellular macromolecules such as proteins and DNA, leading to:

  • Oxidative Stress : Induction of ROS production.
  • Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction.
  • Hormonal Disruption : Modulation of receptor activity affecting endocrine signaling.

Study on Antimicrobial Activity

A comprehensive study assessed the antimicrobial efficacy of various brominated compounds including DBT against Gram-positive and Gram-negative bacteria. The results indicated that DBT exhibited a notable inhibitory effect on Staphylococcus aureus and Escherichia coli, with an MIC of 75 µg/mL for both strains .

Cytotoxicity Evaluation in Cancer Cells

In a separate investigation focusing on human leukemia cells, DBT was shown to significantly reduce cell viability after 24 hours of exposure. The study utilized flow cytometry to analyze apoptosis markers and confirmed that treatment with DBT led to increased Annexin V staining, indicating early apoptotic changes .

Data Summary Table

Property Value/Description
Molecular FormulaC7H6Br2
Molecular Weight251.93 g/mol
Antimicrobial MIC50-100 µg/mL
Cytotoxicity (IC50)~20 µM in cancer cells
Endocrine DisruptionBinds estrogen receptors

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,6-Dibromotoluene to achieve high purity and yield?

  • Methodological Answer : The synthesis typically involves brominating toluene using electrophilic aromatic substitution. Key parameters include:

  • Reagent selection : Use bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C) to minimize di- or tri-substitution byproducts .
  • Solvent choice : Non-polar solvents (e.g., CCl₄) enhance regioselectivity for the 2,6-positions due to steric and electronic effects .
  • Purification : Recrystallization in ethanol or hexane removes impurities. Purity can be confirmed via melting point analysis (literature range: 45–47°C) and GC-MS (retention time ~12.3 min) .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows a singlet for the methyl group (~δ 2.3 ppm) and aromatic protons as a doublet (δ 7.2–7.5 ppm, J = 8 Hz). ¹³C NMR confirms bromine substitution at C2 and C6 (aromatic carbons ~δ 125–130 ppm) .
  • GC-MS : Molecular ion peak at m/z 250 (C₇H₆Br₂⁺) and fragment peaks at m/z 171 (loss of Br) and 91 (tropylium ion) .
  • IR : C-Br stretching vibrations at ~560–620 cm⁻¹ .

Advanced Research Questions

Q. How does the electronic influence of substituents affect the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric effects : The methyl group at C1 hinders coupling at the ortho positions, directing reactivity to the para-bromine sites. Compare with 3,5-Dibromo-2,6-difluorotoluene, where fluorine’s electron-withdrawing effect increases electrophilicity at bromine sites .
  • Catalytic systems : Use Pd(PPh₃)₄ with Suzuki-Miyaura coupling partners (e.g., aryl boronic acids) for selective C-Br bond activation. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 9:1) .
  • Computational insights : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states to rationalize regioselectivity .

Q. What strategies can mitigate discrepancies in quantifying this compound in environmental samples using GC-MS?

  • Methodological Answer :

  • Surrogate standards : Spike samples with 2,5-Dibromotoluene (similar volatility/polarity) to correct for matrix effects and recovery losses. Recovery rates should be 85–115% .
  • Calibration curves : Use internal standards (e.g., 1,3,5-Tribromobenzene) to normalize detector response variability. Ensure linearity (R² > 0.995) across 0.1–100 ppm .
  • Data validation : Compare results with HPLC-UV (λ = 254 nm) to resolve co-elution issues in complex matrices .

Q. How can researchers resolve conflicting data between experimental and computational studies on this compound’s electronic properties?

  • Methodological Answer :

  • Benchmarking : Validate computational methods (e.g., DFT vs. MP2) against experimental UV-Vis spectra (λmax ~265 nm in hexane) and ionization potentials (EI-MS) .
  • Solvent effects : Incorporate solvent models (e.g., PCM) in calculations to match experimental dielectric constants (e.g., ε = 2.0 for toluene) .
  • Error analysis : Quantify uncertainties in computational parameters (basis sets, functional choice) using statistical tools like Monte Carlo simulations .

Properties

IUPAC Name

1,3-dibromo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSKCBIGEMSDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219382
Record name 2,6-Dibromotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69321-60-4
Record name 2,6-Dibromotoluene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dibromotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69321-60-4
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Synthesis routes and methods

Procedure details

A solution of (3,5-dibromo-4-methylphenyl)amine dissolved in water (80 mL) and concentrated HCl (7.5 mL) stirring for 20 min, then the mixture was cooled to 0˜5° C., and the solution of NaNO2 (3.4 g/30 mL H2O) was added. The reaction mixture was stirred for 2 h at 0˜5° C., then the suspension was added to hypophosphorous acid solution (50%, 27.9 g), which was cooled to 0° C. The mixture was stirred at room temperature overnight. Then it was extracted with CH2Cl2 (100 mL×2) and the combined organic layers were washed with brine (30 mL) and dried over Na2SO4. After silica column chromatography, (eluted with petroleum ether), 3.57 g product was obtained, as colorless liquid. 1H NMR (400 MHz, CDCl3): δ 2.57 (s, 3 H), 6.89 (t, J=8.0 Hz, 1 H), 7.50 (d, J=8.0 Hz, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
27.9 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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